molecular formula C18H17ClN2O2S B4911247 1-[4-methyl-2-(4-phenoxyanilino)-1,3-thiazol-5-yl]ethanone;hydrochloride

1-[4-methyl-2-(4-phenoxyanilino)-1,3-thiazol-5-yl]ethanone;hydrochloride

Cat. No.: B4911247
M. Wt: 360.9 g/mol
InChI Key: CHXUJYYQOFZWRJ-UHFFFAOYSA-N
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Description

1-[4-methyl-2-(4-phenoxyanilino)-1,3-thiazol-5-yl]ethanone;hydrochloride is a complex organic compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-methyl-2-(4-phenoxyanilino)-1,3-thiazol-5-yl]ethanone;hydrochloride typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-methyl-2-(4-phenoxyanilino)-1,3-thiazol-5-yl]ethanone;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

1-[4-methyl-2-(4-phenoxyanilino)-1,3-thiazol-5-yl]ethanone;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-methyl-2-(4-phenoxyanilino)-1,3-thiazol-5-yl]ethanone;hydrochloride involves its interaction with biological systems. The thiazole ring can activate or inhibit biochemical pathways and enzymes or stimulate/block receptors in biological systems . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycine: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

1-[4-methyl-2-(4-phenoxyanilino)-1,3-thiazol-5-yl]ethanone;hydrochloride is unique due to its specific structure, which combines a thiazole ring with a phenoxyanilino group.

Properties

IUPAC Name

1-[4-methyl-2-(4-phenoxyanilino)-1,3-thiazol-5-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S.ClH/c1-12-17(13(2)21)23-18(19-12)20-14-8-10-16(11-9-14)22-15-6-4-3-5-7-15;/h3-11H,1-2H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXUJYYQOFZWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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